Succedaneaflavanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Succedaneaflavanone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of fast atom bombardment mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the chemical structure . The synthetic route typically includes the formation of the biflavonoid structure through the coupling of flavonoid units under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from plant sources such as Rhus succedanea. The process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Succedaneaflavanone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and stability .
Scientific Research Applications
Succedaneaflavanone has a wide range of scientific research applications, including:
Mechanism of Action
Succedaneaflavanone exerts its effects through various molecular targets and pathways, including:
Cyclin-dependent kinases (CDK2 and CDK5): Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.
β-secretase activity: Inhibition of this enzyme reduces the formation of amyloid plaques, providing neuroprotective effects.
Antiviral activity: Binds to viral proteases, inhibiting viral replication and spread.
Comparison with Similar Compounds
Succedaneaflavanone is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:
- Amentoflavone
- Agathisflavone
- Rhusflavone
- Mesuaferrone B
- Cupressuflavone
These compounds share similar biflavonoid structures but differ in their specific functional groups and biological activities .
Properties
CAS No. |
57291-00-6 |
---|---|
Molecular Formula |
C30H22O10 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(2S)-6-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)21-9-17(33)25-23(39-21)11-19(35)27(29(25)37)28-20(36)12-24-26(30(28)38)18(34)10-22(40-24)14-3-7-16(32)8-4-14/h1-8,11-12,21-22,31-32,35-38H,9-10H2/t21-,22-/m0/s1 |
InChI Key |
LJHQEYHSSFSFCF-VXKWHMMOSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)C3=C(C4=C(C=C3O)O[C@@H](CC4=O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C(C4=C(C=C3O)OC(CC4=O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O |
Origin of Product |
United States |
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